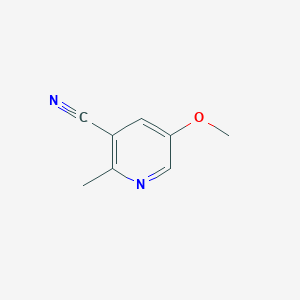
5-Methoxy-2-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methylnicotinonitrile is an organic compound with the molecular formula C8H8N2O. It is a derivative of nicotinonitrile, featuring a methoxy group at the 5-position and a methyl group at the 2-position on the pyridine ring. This compound is used as a building block in the synthesis of various heterocyclic compounds and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylnicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-5-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methoxylation: The amino group is then replaced with a methoxy group through a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.
Nitrile Formation: Finally, the resulting compound is converted to the nitrile by treating it with a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as 5-methoxy-2-methylpyridine N-oxide.
Reduction: Amino derivatives like 5-methoxy-2-methylpyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methoxy-2-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylnicotinonitrile: Similar structure but different substitution pattern.
2-Chloro-5-methylnicotinonitrile: Contains a chlorine atom instead of a methoxy group.
5-Acetyl-2-chloro-6-methylnicotinonitrile: Features additional acetyl and chlorine groups.
Uniqueness
5-Methoxy-2-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-methoxy-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6-7(4-9)3-8(11-2)5-10-6/h3,5H,1-2H3 |
InChI Key |
DVUNAPQHXUINNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















